Cas no 2034226-61-2 (6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide)

6-Hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a hydroxy group and a carboxamide linkage to a pyridinyl-thiazole moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other biologically relevant targets. The presence of multiple nitrogen-containing rings enhances its ability to engage in hydrogen bonding and π-stacking interactions, which may improve binding affinity and selectivity. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for drug discovery. The compound’s physicochemical properties suggest moderate solubility and stability, suitable for exploratory research in pharmacological applications.
6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide structure
2034226-61-2 structure
Product Name:6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
CAS No:2034226-61-2
MF:C13H9N5O2S
MW:299.307860136032
CID:5550261
Update Time:2025-10-18

6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrimidine-6-carboxamide
    • 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
    • Inchi: 1S/C13H9N5O2S/c19-11-5-9(15-7-16-11)12(20)18-13-17-10(6-21-13)8-3-1-2-4-14-8/h1-7H,(H,15,16,19)(H,17,18,20)
    • InChI Key: UZBATQIQMZVYBH-UHFFFAOYSA-N
    • SMILES: C1NC(C(NC2=NC(C3=NC=CC=C3)=CS2)=O)=CC(=O)N=1

6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide Pricemore >>

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Additional information on 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide

Research Brief on 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide (CAS: 2034226-61-2)

The compound 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide (CAS: 2034226-61-2) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This small molecule, characterized by its unique pyrimidine-thiazole scaffold, has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of kinase activity and its implications in oncology and inflammatory diseases.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. Structural analysis reveals that the pyrimidine-4-carboxamide moiety serves as a critical pharmacophore, enabling interactions with specific kinase domains. The presence of the pyridin-2-yl-thiazole group further enhances binding affinity and selectivity, making it a valuable tool for targeted therapy development.

In vitro evaluations have demonstrated potent inhibitory effects of 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide against several clinically relevant kinases, with IC50 values in the nanomolar range. Notably, its activity against JAK2 and FLT3 kinases suggests potential applications in myeloproliferative disorders and acute myeloid leukemia, respectively. The compound's ability to modulate these signaling pathways while maintaining favorable selectivity profiles highlights its therapeutic potential.

Pharmacokinetic studies of this compound have shown promising results regarding its metabolic stability and oral bioavailability. The hydroxy group at position 6 of the pyrimidine ring appears to contribute to both its solubility and metabolic resistance, addressing common challenges in small-molecule drug development. Recent formulation optimization efforts have further improved its drug-like properties, making it a strong candidate for preclinical development.

Emerging research has also explored the compound's potential in combination therapies. Preliminary data suggest synergistic effects when used with standard chemotherapeutic agents, particularly in overcoming drug resistance mechanisms. This multi-faceted approach could significantly enhance treatment outcomes in complex disease states where single-agent therapies often fail.

Despite these promising findings, challenges remain in fully characterizing the compound's safety profile and potential off-target effects. Current research efforts are focused on comprehensive toxicological assessments and structure-activity relationship studies to optimize its therapeutic index. The compound's unique chemical structure (2034226-61-2) provides a valuable platform for further medicinal chemistry optimization.

In conclusion, 6-hydroxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide represents an exciting development in kinase-targeted therapeutics. Its distinctive chemical features and promising biological activity profile position it as a compelling subject for continued investigation in both academic and industrial research settings. Future studies will likely focus on advancing this compound through the drug development pipeline while exploring its broader applications in precision medicine.

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